molecular formula C4H4N8O9 B15393976 1,3,4,6-Tetranitrohexahydroimidazo[4,5-d]imidazol-2(1H)-one CAS No. 130256-72-3

1,3,4,6-Tetranitrohexahydroimidazo[4,5-d]imidazol-2(1H)-one

Cat. No.: B15393976
CAS No.: 130256-72-3
M. Wt: 308.12 g/mol
InChI Key: YUHJKGJSFSTODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4,6-Tetranitrohexahydroimidazo[4,5-d]imidazol-2(1H)-one is a useful research compound. Its molecular formula is C4H4N8O9 and its molecular weight is 308.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,3,4,6-Tetranitrohexahydroimidazo[4,5-d]imidazol-2(1H)-one is a compound of significant interest due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C4H4N8O9
  • Molecular Weight : 308.12 g/mol
  • CAS Number : 15040715

The compound features multiple nitro groups, which are known to influence its reactivity and biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Antimicrobial Properties : Research indicates that compounds with similar imidazole structures exhibit antimicrobial effects. The presence of nitro groups may enhance these properties by disrupting microbial cell membranes or inhibiting essential enzymes.
  • Cytotoxicity : Studies have shown that nitro-containing compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive nitrogen species (RNS), leading to oxidative stress and apoptosis.
  • Potential as an Explosive Compound : While primarily a concern in military and industrial contexts, the explosive nature of tetranitro compounds can lead to toxicological studies focusing on environmental and health impacts.

The biological mechanisms by which this compound exerts its effects can be summarized as follows:

  • Nitro Group Reduction : In biological systems, nitro groups can be reduced to amines by various enzymes. This reduction can result in the formation of reactive intermediates that interact with cellular macromolecules.
  • Oxidative Stress Induction : The compound may induce oxidative stress through the generation of RNS or reactive oxygen species (ROS), which can damage DNA, proteins, and lipids.

Case Studies

Several studies have investigated the biological effects of similar nitro compounds:

  • Study on Antimicrobial Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of nitro-substituted imidazoles against various bacterial strains. Results indicated a significant reduction in bacterial growth at sub-micromolar concentrations due to membrane disruption mechanisms .
  • Cytotoxicity Assessment in Cancer Cells :
    • Research conducted on cancer cell lines demonstrated that exposure to nitro compounds resulted in increased apoptosis rates. The study highlighted the role of oxidative stress as a key factor in inducing cell death .
  • Toxicological Studies :
    • Investigations into the environmental impact of explosive compounds have revealed potential health risks associated with exposure to nitro derivatives. These studies emphasize the need for safety assessments in industrial applications .

Data Tables

Biological ActivityStudy ReferenceObservations
AntimicrobialJournal of Medicinal ChemistrySignificant antibacterial activity against Gram-positive bacteria
CytotoxicityCancer ResearchInduced apoptosis in human cancer cell lines
Toxicological ImpactEnvironmental Health PerspectivesIdentified risks associated with exposure to nitro compounds

Properties

CAS No.

130256-72-3

Molecular Formula

C4H4N8O9

Molecular Weight

308.12 g/mol

IUPAC Name

1,3,4,6-tetranitro-3a,6a-dihydro-2H-imidazo[4,5-d]imidazol-5-one

InChI

InChI=1S/C4H4N8O9/c13-4-7(11(18)19)2-3(8(4)12(20)21)6(10(16)17)1-5(2)9(14)15/h2-3H,1H2

InChI Key

YUHJKGJSFSTODO-UHFFFAOYSA-N

Canonical SMILES

C1N(C2C(N1[N+](=O)[O-])N(C(=O)N2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.